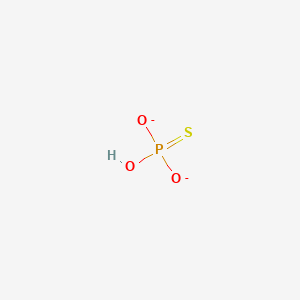

Phosphorothiolate

Description

Structure

3D Structure

Properties

Molecular Formula |

HO3PS-2 |

|---|---|

Molecular Weight |

112.05 g/mol |

IUPAC Name |

hydroxy-dioxido-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/H3O3PS/c1-4(2,3)5/h(H3,1,2,3,5)/p-2 |

InChI Key |

RYYWUUFWQRZTIU-UHFFFAOYSA-L |

Canonical SMILES |

OP(=S)([O-])[O-] |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of phosphorothiolate linkages in oligonucleotides?

An In-depth Technical Guide to the Chemical Properties of Phosphorothioate (B77711) Linkages in Oligonucleotides

Phosphorothioate (PS) linkages, where a non-bridging oxygen atom in the phosphate (B84403) backbone of an oligonucleotide is replaced by a sulfur atom, are a cornerstone of nucleic acid therapeutics.[1][2][3] This modification imparts crucial properties, most notably enhanced resistance to nuclease degradation, which significantly increases the in vivo half-life of oligonucleotide-based drugs.[1][2] This guide provides a detailed examination of the chemical properties of phosphorothioate linkages, including their synthesis, stability, stereochemistry, and interaction with enzymes, supported by quantitative data, experimental protocols, and logical diagrams.

While the term "phosphorothiolate" can refer to the replacement of a bridging oxygen with sulfur, the vast majority of therapeutic and research applications utilize the phosphorothioate modification, involving the non-bridging oxygen.[4][5] This guide will focus on the chemical properties of these widely used phosphorothioate oligonucleotides.

Core Chemical Properties

The substitution of a non-bridging oxygen with a sulfur atom in the phosphodiester backbone creates a chiral center at the phosphorus atom.[2][6][7] This results in two diastereomers for each phosphorothioate linkage: the Rp and Sp configurations.[7][8] Consequently, a typical non-stereoselective synthesis of a phosphorothioate oligonucleotide of length 'n' results in a mixture of 2^(n-1) diastereomers.[2][7] This stereoisomerism is a critical feature, as the Rp and Sp configurations can impart different chemical and biological properties, including thermal stability, nuclease resistance, and protein binding affinity.[9][10][11]

Figure 1. Comparison of phosphodiester, phosphorothioate, and this compound linkages.

The primary advantage of phosphorothioate modification is the significant increase in resistance to degradation by nucleases.[1][2] Unmodified oligonucleotides are rapidly cleared in vivo, with half-lives as short as a few minutes, whereas phosphorothioate-modified oligonucleotides can have terminal elimination half-lives of 35 to 50 hours.[1] The sulfur atom sterically hinders the approach of nucleases, making the internucleotide bond less susceptible to enzymatic cleavage.[1] To protect against exonuclease activity, which primarily occurs from the 3' end in serum, it is recommended to incorporate at least three phosphorothioate linkages at both the 5' and 3' ends of the oligonucleotide.[12] Full phosphorothioate modification provides protection against both endonucleases and exonucleases.[12]

The effect of phosphorothioate linkages on the thermal stability (melting temperature, Tm) of duplexes is complex and depends on several factors, including the stereochemistry of the linkage and the nature of the duplex (DNA/DNA vs. DNA/RNA). Generally, phosphorothioate modifications are destabilizing compared to their unmodified phosphodiester counterparts.[13][14] For DNA/RNA duplexes, [all-Rp]-PS modifications are typically more stable than [all-Sp]-PS modifications.[10][14] In some cases, differences of up to 15°C in melting temperature have been observed between stereochemical variants of the same sequence.[9]

The sulfur atom in the phosphorothioate linkage increases the hydrophobicity of the oligonucleotide.[15] This can enhance binding to serum proteins, which can in turn facilitate cellular uptake.[15][] However, this increased protein binding can also lead to non-specific interactions and potential toxicity.[1]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the properties of phosphorothioate oligonucleotides.

| Property | Unmodified Oligonucleotide | Phosphorothioate-Modified Oligonucleotide | Reference(s) |

| Half-life in Plasma | Minutes | Biphasic: Initial 0.5-0.8 hours, Terminal 35-50 hours | [1] |

| Nuclease Susceptibility | High | Low | [1][2] |

Table 1. Nuclease Resistance and Half-life of Phosphorothioate Oligonucleotides.

| Duplex Type | Modification | ΔTm per modification (°C) | Reference(s) |

| DNA/DNA | Phosphorothioate | Destabilizing | [13][17] |

| DNA/RNA | 3'-S-Phosphorothiolate | +1.4 (Stabilizing) | [17] |

| DNA/RNA | [all-Rp]-PS vs. [all-Sp]-PS | [all-Rp] is more stable; ΔTm of 3-9°C | [14] |

Table 2. Thermal Stability (ΔTm) of Phosphorothioate-Modified Duplexes.

| Property | Rp Configuration | Sp Configuration | Reference(s) |

| Nuclease Resistance | Less resistant | More resistant | [10][11] |

| DNA/RNA Duplex Stability | More stable | Less stable | [10][14] |

| RNase H Activity | Generally preferred for activity | Can be inhibitory | [10][11] |

Table 3. Impact of Phosphorothioate Stereochemistry on Oligonucleotide Properties.

Synthesis and Analysis

Phosphorothioate oligonucleotides are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry.[18][19] The synthesis cycle consists of four main steps: detritylation, coupling, capping, and sulfurization.

Figure 2. Solid-phase synthesis cycle for phosphorothioate oligonucleotides.

The key step that differentiates phosphorothioate synthesis from standard phosphodiester synthesis is the replacement of the oxidation step with a sulfurization step.[20] This is typically achieved using a sulfur-transfer reagent, such as 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent).[18][19]

The purity and integrity of synthesized phosphorothioate oligonucleotides are assessed using a combination of techniques, primarily high-performance liquid chromatography (HPLC) and mass spectrometry (MS).[6][21][22]

-

HPLC: Both reverse-phase (RP-HPLC) and ion-exchange (IE-HPLC) are used.[6] Due to the presence of diastereomers, HPLC peaks for phosphorothioate oligonucleotides are often broader than those for their phosphodiester counterparts.[2][6]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of the full-length product and identifying any impurities, such as shorter sequences (n-1 mers) or products of incomplete sulfurization.[6][22]

Experimental Protocols

This protocol outlines the general steps for synthesizing a phosphorothioate oligonucleotide on an automated DNA synthesizer.

Materials:

-

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.

-

Phosphoramidite monomers for A, C, G, and T.

-

Activator solution (e.g., ethylthiotetrazole).

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane).

-

Capping solutions (e.g., acetic anhydride (B1165640) and N-methylimidazole).

-

Sulfurizing reagent (e.g., 0.05 M Beaucage reagent in acetonitrile).[18]

-

Anhydrous acetonitrile.

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

Procedure:

-

Synthesizer Setup: Load the synthesizer with the appropriate reagents and the synthesis column packed with the CPG support. Program the desired oligonucleotide sequence.

-

Synthesis Cycle: The synthesizer will automatically perform the following steps for each nucleotide addition:

-

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed with the deblocking solution.

-

Coupling: The next phosphoramidite monomer and activator are delivered to the column to form a phosphite triester linkage.

-

Sulfurization: The sulfurizing reagent is delivered to convert the phosphite triester to a more stable phosphorothioate triester.[18]

-

Capping: The capping solutions are delivered to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants.[18]

-

-

Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation with concentrated ammonium hydroxide.

-

Purification: The crude oligonucleotide is purified, typically by HPLC.

This protocol provides a method to visually assess the degradation of a phosphorothioate-modified oligonucleotide in the presence of nucleases.[1]

Materials:

-

Phosphorothioate-modified oligonucleotide and an unmodified control.

-

Nuclease source (e.g., Fetal Bovine Serum - FBS).

-

Reaction Buffer (e.g., Phosphate-Buffered Saline - PBS).

-

Nuclease-free water.

-

2X Gel Loading Dye containing a stop solution (e.g., EDTA).

-

15-20% Polyacrylamide gel.

-

TBE or TAE running buffer.

Procedure:

-

Reaction Setup: In separate tubes, incubate the phosphorothioate and control oligonucleotides with the nuclease source (e.g., 10% FBS in PBS) at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot from each reaction and immediately add it to the 2X Gel Loading Dye to stop the reaction.

-

PAGE: Load the samples onto the polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.

-

Visualization: Stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize it under UV light. The intensity of the band corresponding to the full-length oligonucleotide will decrease over time as it is degraded.[1]

This protocol allows for a more quantitative assessment of oligonucleotide stability.[1]

Materials:

-

Samples from the nuclease degradation assay (Protocol 2).

-

HPLC system with a UV detector.

-

Anion-exchange or reverse-phase HPLC column.

-

Mobile Phase A: 100 mM Triethylammonium acetate (B1210297) (TEAA) in water.

-

Mobile Phase B: Acetonitrile.

Procedure:

-

Sample Preparation: Thaw the collected time-point samples.

-

HPLC Method: Equilibrate the HPLC column. Set up a gradient elution method to separate the full-length oligonucleotide from its degradation products (e.g., a linear gradient from 5% to 50% Mobile Phase B over 30 minutes).[1]

-

Analysis: Inject the samples onto the HPLC system.

-

Data Analysis: Integrate the peak areas corresponding to the full-length oligonucleotide at each time point to determine the rate of degradation.[1]

This protocol describes the general procedure for analyzing phosphorothioate oligonucleotides using LC-MS.

Materials:

-

Purified phosphorothioate oligonucleotide sample.

-

LC-MS system (e.g., with an ESI source).

-

Appropriate HPLC column and mobile phases for oligonucleotide separation (often ion-pairing reagents are used).[22][23]

Procedure:

-

Sample Preparation: Dissolve the oligonucleotide in a suitable solvent, often with the addition of a volatile base to reduce sodium and potassium adducts.[21]

-

LC Separation: Inject the sample onto the LC system to separate the main product from any impurities.

-

MS Analysis: The eluent from the LC is directed into the mass spectrometer. Acquire mass spectra in the appropriate mass range.

-

Data Analysis: Deconvolute the resulting spectra, which will contain a series of peaks with different charge states, to determine the molecular weight of the oligonucleotide and any other species present in the sample.[21]

Signaling Pathways and Logical Relationships

Figure 3. Antisense oligonucleotide (ASO) mechanism of action.

Figure 4. Influence of Rp and Sp stereochemistry on key properties.

Conclusion

Phosphorothioate linkages are a critical chemical modification in the development of oligonucleotide therapeutics. Their primary contribution is a dramatic increase in nuclease resistance, which is essential for achieving therapeutic efficacy in vivo. However, the introduction of chirality at the phosphorus backbone adds a layer of complexity, as the stereochemistry of the linkage can significantly influence the duplex stability, protein interactions, and biological activity of the oligonucleotide. A thorough understanding of these chemical properties is paramount for the rational design and optimization of next-generation nucleic acid-based drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. 硫代磷酸寡核苷酸 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, properties, and applications of oligonucleotides containing an RNA dinucleotide this compound linkage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chromatography Profile Analysis of Phosphorothioate Oligonucleotides [sigmaaldrich.com]

- 7. glenresearch.com [glenresearch.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stereochemistry of Phosphorothioate Linkages Impacts the Structure and Binding Affinity of Aptamers and DNAzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sg.idtdna.com [sg.idtdna.com]

- 13. Duplex stabilities of phosphorothioate, methylphosphonate, and RNA analogs of two DNA 14-mers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. youtube.com [youtube.com]

- 17. Duplex stability of DNA.DNA and DNA.RNA duplexes containing 3'-S-phosphorothiolate linkages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemistry and Application of Phosphorothiolate Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic modification of nucleic acids has been a cornerstone of advancements in biotechnology and therapeutic development. Among the various chemical alterations of the phosphate (B84403) backbone, phosphorothiolate linkages, in which a bridging oxygen is substituted with a sulfur atom, represent a unique and powerful tool. This technical guide provides an in-depth exploration of the history, synthesis, and unique properties of this compound-modified nucleic acids. It details their critical role as mechanistic probes in enzymology, contrasting them with the more common phosphorothioate (B77711) analogs. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative comparisons of stability, and visual diagrams of key chemical processes and experimental workflows to aid researchers in leveraging this valuable chemical tool.

Introduction: A Tale of Two Thio-Modifications

The journey into thio-modified nucleic acids began with the pioneering work of Fritz Eckstein and his colleagues.[1][2] This exploration led to the development of two principal classes of sulfur-substituted nucleic acid analogs: phosphorothioates and phosphorothiolates. It is crucial to distinguish between these two modifications as their chemical properties and primary applications differ significantly.

-

Phosphorothioates (PS): In this modification, a non-bridging oxygen atom of the phosphate group is replaced by sulfur.[3] This change introduces chirality at the phosphorus center, resulting in Rp and Sp diastereomers.[4] Phosphorothioates are renowned for their enhanced resistance to nuclease degradation and are a foundational modification in antisense oligonucleotide therapeutics.[5][6]

-

Phosphorothiolates (PT): In contrast, phosphorothiolates feature a sulfur atom replacing one of the bridging oxygens in the phosphodiester backbone, creating either a 3'-S-phosphorothiolate or a 5'-S-phosphorothiolate linkage.[7][8] This modification, while also conferring nuclease resistance, has been particularly instrumental as a mechanistic probe to elucidate the intricate workings of enzymes that process nucleic acids.[8][9] The synthesis of phosphorothiolates is more challenging than that of phosphorothioates, which has somewhat limited their widespread use.[7][10]

This guide will focus primarily on the history, development, and applications of this compound chemistry in nucleic acids.

Synthesis of this compound Nucleic Acids

The synthesis of oligonucleotides containing this compound linkages requires specialized chemical strategies due to the need to form a P-S-C bridge. The two primary approaches involve either solution-phase or solid-phase chemistry.

Solution-Phase Synthesis of this compound Dinucleotides

The Michaelis-Arbuzov reaction is a classic and efficient method for synthesizing 3'-S-phosphorothiolate dinucleotides in solution.[11] This reaction involves the coupling of a nucleoside 5'-phosphite with a nucleoside 3'-S-disulfide. The use of a silyl (B83357) phosphite (B83602) is advantageous as it is more reactive than simple alkyl phosphites and simplifies the deprotection steps.[11]

Solid-Phase Synthesis of this compound Oligonucleotides

For the incorporation of this compound linkages into longer oligonucleotides, solid-phase phosphoramidite (B1245037) chemistry is the method of choice. This approach has been adapted for the inclusion of both 3'-S- and 5'-S-phosphorothiolate linkages.

-

3'-S-Phosphorothiolate Linkages: The synthesis of oligonucleotides containing 3'-S-phosphorothiolate linkages can be achieved through the use of 3'-thio-nucleoside phosphoramidite monomers. Automated protocols have been developed that allow for the efficient incorporation of these modified building blocks using standard DNA synthesizers, achieving coupling yields in the range of 85-90%.[10][12]

-

5'-S-Phosphorothiolate Linkages: The incorporation of 5'-S-phosphorothiolate linkages via solid-phase synthesis involves the use of 5'-S-protected-thionucleoside phosphoramidites.[13] The synthesis often requires manual steps for the deprotection of the 5'-thiol group before the subsequent coupling reaction.[9]

Physicochemical Properties of this compound Nucleic Acids

The substitution of a bridging oxygen with a sulfur atom in the phosphodiester backbone imparts unique physicochemical properties to nucleic acids, particularly affecting their stability.

Thermal Stability of Duplexes

The impact of a this compound linkage on the thermal stability of a nucleic acid duplex depends on the nature of the duplex.

-

DNA:DNA Duplexes: A 3'-S-phosphorothiolate linkage has a destabilizing effect on DNA:DNA duplexes.[14]

-

DNA:RNA Duplexes: In contrast, a 3'-S-phosphorothiolate linkage significantly stabilizes DNA:RNA duplexes, with an average increase in the melting temperature (Tm) of approximately 1.4°C per modification.[14]

The table below summarizes the melting temperatures of a self-complementary 12-mer DNA duplex with different backbone modifications.

| Backbone Linkage | Sequence | Melting Temperature (Tm) in 1 M salt | Reference |

| Phosphodiester | d(CGCGAATTCGCG) | 68°C | [15] |

| Phosphorothioate | d(CGCGAATTCGCG) | 49°C | [15] |

| Phosphorodithioate | d(CGCGAATTCGCG) | 21°C | [15] |

Nuclease Resistance

One of the most significant properties of this compound-modified nucleic acids is their enhanced resistance to degradation by nucleases.[11] This stability is a key attribute for their use in biological systems.

Applications in Mechanistic Enzymology

The unique chemical properties of this compound linkages make them invaluable tools for dissecting the mechanisms of enzymes that catalyze phosphoryl transfer reactions.

Probing Metal Ion Catalysis

Many enzymes that cleave nucleic acids utilize divalent metal ions as cofactors. The substitution of a non-bridging oxygen with a "soft" sulfur atom in a phosphorothioate linkage can disrupt the coordination of "hard" metal ions like Mg2+, leading to a decrease in the reaction rate. This "thio effect" is a powerful indicator of a direct metal-phosphate interaction in the transition state.

Investigating General Acid-Base Catalysis

This compound modifications have been instrumental in studying general acid-base catalysis in ribozymes. For instance, in the hairpin ribozyme, a significant reduction in the cleavage rate upon mutation of a key adenine (B156593) residue (A38) can be rescued by replacing the 5'-oxygen at the cleavage site with sulfur.[3] The sulfur atom is a much better leaving group, reducing the need for protonation by a general acid. This "thiorescue" experiment provides strong evidence for the role of A38 as a general acid in the catalytic mechanism.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of this compound nucleic acids.

Synthesis of a 3'-S-Phosphorothiolate Thymidine Dinucleotide

This protocol is adapted from the Michaelis-Arbuzov reaction for the synthesis of 3'-S-phosphorothiolate dinucleotides.

Materials:

-

5'-O-Dimethoxytrityl-3'-deoxy-3'-thiothymidine

-

3'-O-Acetyl-5'-deoxy-5'-iodothymidine

-

Tris(trimethylsilyl) phosphite

-

Tetrabutylammonium fluoride (B91410) (TBAF) in THF

-

Standard solvents and reagents for organic synthesis and purification.

Procedure:

-

Preparation of the 3'-S-disulfide: React 5'-O-Dimethoxytrityl-3'-deoxy-3'-thiothymidine with an appropriate oxidizing agent to form the symmetrical disulfide.

-

Michaelis-Arbuzov Reaction: In an inert atmosphere, react the 3'-S-disulfide with tris(trimethylsilyl) phosphite to form the silylated 5'-phosphite intermediate.

-

Coupling: Add 3'-O-Acetyl-5'-deoxy-5'-iodothymidine to the reaction mixture to initiate the coupling reaction, forming the protected 3'-S-phosphorothiolate dinucleotide.

-

Deprotection:

-

Remove the silyl groups using a mild fluoride source such as TBAF.

-

Remove the acetyl group with aqueous ammonia.

-

Remove the dimethoxytrityl group with a mild acid.

-

-

Purification: Purify the final dinucleotide product using reverse-phase HPLC.

Nuclease Degradation Assay

This protocol describes a method to assess the stability of this compound-modified oligonucleotides in the presence of nucleases using polyacrylamide gel electrophoresis (PAGE).

Materials:

-

This compound-modified oligonucleotide

-

Unmodified phosphodiester control oligonucleotide

-

Nuclease source (e.g., fetal bovine serum, specific exonuclease)

-

Reaction buffer (e.g., PBS)

-

2X Gel Loading Dye (containing a stop solution like EDTA)

-

Polyacrylamide gel (e.g., 20% denaturing)

-

Nucleic acid stain (e.g., SYBR Gold)

-

Gel imaging system

Procedure:

-

Reaction Setup: In nuclease-free microcentrifuge tubes, prepare reaction mixtures containing the oligonucleotide (final concentration 1-5 µM) and 10-50% serum in the reaction buffer.

-

Time Course: Incubate the reactions at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and immediately mix with an equal volume of 2X Gel Loading Dye to stop the enzymatic degradation.

-

PAGE Analysis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis until adequate separation of the full-length oligonucleotide from potential degradation products is achieved.

-

Visualization: Stain the gel with a nucleic acid stain and visualize the bands using a gel imaging system.

-

Analysis: Compare the intensity of the full-length oligonucleotide band at each time point for the modified and unmodified oligonucleotides to assess the relative nuclease resistance.

Visualizations

Chemical Structures

Caption: Comparison of phosphodiester, phosphorothioate, and this compound linkages.

Experimental Workflow: Nuclease Resistance Assay

Caption: Workflow for assessing nuclease resistance of this compound oligonucleotides.

Logical Workflow: Thiorescue Experiment

Caption: Logical workflow of a "thiorescue" experiment to probe general acid catalysis.

Conclusion and Future Outlook

This compound chemistry has provided invaluable insights into the fundamental mechanisms of nucleic acid enzymology. While their synthesis remains more complex than that of their phosphorothioate cousins, the unique properties of this compound-modified nucleic acids ensure their continued importance as specialized research tools. Future developments in synthetic chemistry may lead to more facile and automated methods for their incorporation into oligonucleotides, potentially broadening their applications. As our understanding of the intricate roles of nucleic acids in cellular processes continues to expand, the precision offered by this compound probes will undoubtedly be crucial in unraveling these complex biological puzzles.

References

- 1. benchchem.com [benchchem.com]

- 2. SURVEY AND SUMMARY: Recent advances in the elucidation of the mechanisms of action of ribozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Distribution of phosphodiester and phosphorothioate oligonucleotides in rat brain after intraventricular and intrahippocampal administration determined by in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 7. benchchem.com [benchchem.com]

- 8. [PDF] Synthesis of phosphorothioamidites derived from 3'-thio-3'-deoxythymidine and 3'-thio-2',3'-dideoxycytidine and the automated synthesis of oligodeoxynucleotides containing a 3'-S-phosphorothiolate linkage. | Semantic Scholar [semanticscholar.org]

- 9. Synthesis, Properties, and Applications of Oligonucleotides Containing an RNA Dinucleotide this compound Linkage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of phosphorothioamidites derived from 3′-thio-3′-deoxythymidine and 3′-thio-2′,3′-dideoxycytidine and the automated synthesis of oligodeoxynucleotides containing a 3′-S-phosphorothiolate linkage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dinucleotides containing 3'-S-phosphorothiolate linkages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of the 3'-thio-nucleosides and subsequent automated synthesis of oligodeoxynucleotides containing a 3'-S-phosphorothiolate linkage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of 5´-Thio-3´-O-Ribonucleoside Phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Duplex stability of DNA.DNA and DNA.RNA duplexes containing 3'-S-phosphorothiolate linkages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Synthesis of Phosphorothioate-Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Phosphorothioate (B77711) Oligonucleotides

Phosphorothioate (PS) modified oligonucleotides are a cornerstone of therapeutic nucleic acid development, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers.[1][2] The defining feature of a phosphorothioate linkage is the substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone.[1][2] This seemingly minor alteration confers significant and therapeutically advantageous properties.

The primary benefit of this modification is a dramatic increase in resistance to degradation by cellular nucleases, which readily cleave the natural phosphodiester bonds of unmodified oligonucleotides.[2][3][4] This enhanced stability extends the half-life of the oligonucleotide in a biological environment.[2] Furthermore, PS modifications can facilitate cellular uptake and improve bioavailability, crucial steps for an oligonucleotide to reach its target.[3][4] These attributes have made phosphorothioate modifications essential in the development of treatments for genetic disorders, cancers, and viral infections.[1]

Core Synthesis Methodology: Solid-Phase Phosphoramidite (B1245037) Chemistry

The industrial standard for synthesizing phosphorothioate oligonucleotides is the solid-phase phosphoramidite method.[5][6][7] This automated, cyclical process allows for the precise, stepwise addition of nucleotide monomers to a growing chain anchored to a solid support, typically controlled pore glass (CPG).[8][9] The synthesis proceeds in the 3' to 5' direction.[10]

Each cycle of nucleotide addition consists of four main chemical steps:

-

Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside to expose a reactive 5'-hydroxyl group.[9][11]

-

Coupling: Activation of a phosphoramidite monomer and its subsequent reaction with the free 5'-hydroxyl group of the growing chain, forming a trivalent phosphite (B83602) triester linkage.[9][11]

-

Sulfurization: Conversion of the unstable phosphite triester into a more stable pentavalent phosphorothioate triester. This is the key step that differentiates PS-oligo synthesis from standard DNA/RNA synthesis.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent them from participating in subsequent cycles, thereby minimizing the formation of deletion impurities (n-1 shortmers).[5][10][12]

This four-step cycle is repeated until the desired oligonucleotide sequence is fully assembled.[5][6]

Figure 1. Automated solid-phase synthesis cycle for phosphorothioate oligonucleotides.

The Critical Step: Sulfurization Reagents and Efficiency

The conversion of the phosphite triester to a phosphorothioate is the defining step of the synthesis. The choice of sulfur-transfer reagent is critical for achieving high efficiency and purity. An ideal reagent should be highly soluble in the reaction solvent (typically acetonitrile), react quickly and efficiently (>99% sulfurization), be stable in solution, and not generate side products that could compromise the integrity of the oligonucleotide.[13][14]

Several classes of sulfurizing reagents have been developed over the years. Elemental sulfur is not efficient due to its poor solubility and slow reaction rate.[14]

| Reagent Class | Example(s) | Typical Conditions | Sulfurization Efficiency | Notes |

| Dithiazole Thiones | 3H-1,2-benzodithiol-3-one-1,1-dioxide (Beaucage Reagent) | Solution in Acetonitrile (B52724) | >99%[15] | Widely used, but byproducts can be oxidizing.[14] Limited stability.[15] |

| 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) | 0.02-0.1 M in Acetonitrile/Pyridine, 30s-4min contact time[16] | DNA: >98% RNA: >90%[16] | Highly stable in solution, low oxidation potential.[16] | |

| Disulfides | Phenylacetyl Disulfide (PADS) | 0.2 M in Acetonitrile/3-picoline, ~3 min contact time[17] | High | Can have an unpleasant odor.[14] |

| Diethyldithiocarbonate Disulfide (DDD) | 1.0 M in Pyridine[18] | High, comparable to PADS[18] | Inexpensive and easily prepared.[18] | |

| Dithiazoline-ones | 3-phenyl 1,2,4-dithiazoline-5-one (POS) | 0.15 M in Acetonitrile, 60s contact time[14] | >99% (for DNA)[14] | Odorless, stable in acetonitrile.[14] |

Table 1. Comparison of Common Sulfurizing Reagents.

The efficiency of sulfurization is a critical parameter, as incomplete conversion leads to the formation of undesired phosphodiester (P=O) linkages, which are a common process-related impurity.[14] Modern sulfurizing reagents like DDTT can achieve very low levels of P=O impurities, often less than 2% for a 20-mer oligonucleotide.[16]

Detailed Experimental Protocols

The following provides a generalized protocol for the solid-phase synthesis of a phosphorothioate oligonucleotide on an automated synthesizer. Specific reagent volumes, concentrations, and wait times may be optimized based on the synthesizer, synthesis scale, and sequence.

Materials and Reagents

-

Solid Support: Controlled Pore Glass (CPG) pre-loaded with the first 3'-nucleoside.

-

Phosphoramidites: 5'-DMT, 3'-CE protected nucleoside phosphoramidites (dissolved in anhydrous acetonitrile, e.g., 0.1 M).

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in an appropriate solvent like dichloromethane (B109758) (DCM) or toluene.[11][18]

-

Activator: 0.45 M solution of an activator like 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.[17][19]

-

Sulfurizing Reagent: e.g., 0.05 M DDTT in a 1:1 mixture of Pyridine and Acetonitrile.[13]

-

Capping Solutions: Capping A (Acetic Anhydride in THF/Pyridine) and Capping B (16% N-Methylimidazole in THF).[19]

-

Solvents: Anhydrous acetonitrile for washing and reagent delivery.

-

Cleavage & Deprotection Solution: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonia (B1221849) and methylamine (B109427) (AMA).[8][20]

Automated Synthesis Cycle (for one nucleotide addition)

-

Deblocking:

-

Coupling:

-

The desired phosphoramidite solution and the activator solution are delivered simultaneously to the column.[19]

-

The reaction is allowed to proceed for 30-120 seconds.[11][19] Coupling efficiencies typically exceed 99%.[7][9]

-

The column is washed with anhydrous acetonitrile to remove excess reagents.[19]

-

-

Sulfurization:

-

The sulfurizing reagent solution is delivered to the column.

-

The reaction is allowed to proceed for 30 seconds to 4 minutes, depending on the reagent and concentration.[13][16]

-

The column is washed with anhydrous acetonitrile.

-

Note: For phosphorothioate synthesis, the capping step must be performed after sulfurization.[11]

-

-

Capping:

-

Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-OH groups.

-

The reaction proceeds for approximately 30 seconds.[19]

-

The column is washed with anhydrous acetonitrile to prepare for the next cycle.

-

Cleavage and Deprotection

-

Once the synthesis is complete, the final DMT group is typically removed (DMT-off synthesis), though it can be left on for purification purposes (DMT-on).[11]

-

The solid support is transferred to a vial and treated with a cleavage/deprotection solution (e.g., concentrated ammonium hydroxide) at an elevated temperature (e.g., 55°C) for several hours (e.g., 12-14 hours).[18][20] This cleaves the oligonucleotide from the CPG support and removes the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.[8][18]

-

The solution containing the crude oligonucleotide is filtered, and the support is washed. The combined solutions are then typically dried under vacuum.[18]

Purification and Analysis

Crude phosphorothioate oligonucleotides contain the full-length product (FLP) as well as synthesis-related impurities like n-1 shortmers.[21] Purification is essential for therapeutic applications.

-

Purification: High-Performance Liquid Chromatography (HPLC) is the primary method. Ion-Pair Reversed-Phase (IP-RP) HPLC is commonly used to separate the FLP from truncated sequences.[10]

-

Analysis: The purity and identity of the final product are confirmed using techniques like HPLC, Capillary Gel Electrophoresis (CGE), and Mass Spectrometry (ESI-MS). It is important to note that the introduction of a chiral phosphorus center at each PS linkage results in a complex mixture of diastereomers, which can lead to peak broadening in chromatograms.[21]

Application in Gene Silencing: The Antisense Mechanism

Phosphorothioate-modified ASOs are designed to bind to a specific messenger RNA (mRNA) sequence via Watson-Crick base pairing. This binding event can lead to the inhibition of protein production through several mechanisms, most notably the recruitment of RNase H.

Figure 2. RNase H-mediated gene silencing by a phosphorothioate ASO.

In this pathway, the ASO binds to its complementary mRNA target.[1] The resulting DNA-RNA hybrid duplex is recognized by the cellular enzyme RNase H, which selectively cleaves the RNA strand of the duplex.[1] This degradation of the mRNA prevents it from being translated into a functional protein, effectively silencing the expression of the target gene.[1] This mechanism is the basis for several approved therapies for diseases like Spinal Muscular Atrophy (SMA).[1]

References

- 1. assaygenie.com [assaygenie.com]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. Phosphorothioates, essential components of therapeutic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]

- 8. alfachemic.com [alfachemic.com]

- 9. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 12. Solid-Phase Synthesis of Phosphorothioate Oligonucleotides Using Sulfurization Byproducts for in Situ Capping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. glenresearch.com [glenresearch.com]

- 14. polyorginc.com [polyorginc.com]

- 15. US7723528B2 - Sulfur transfer reagents for oligonucleotide synthesis - Google Patents [patents.google.com]

- 16. amchemicals.com [amchemicals.com]

- 17. empbiotech.com [empbiotech.com]

- 18. tandfonline.com [tandfonline.com]

- 19. benchchem.com [benchchem.com]

- 20. academic.oup.com [academic.oup.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to Phosphorothiolate Oligonucleotides for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Phosphorothiolate oligonucleotides (PSOs) represent a critical advancement in nucleic acid-based therapeutics, offering enhanced stability and efficacy for in vivo applications. This guide provides a comprehensive overview of their core properties, synthesis, and the experimental protocols essential for their successful implementation in preclinical and clinical research.

Introduction to this compound Oligonucleotides

This compound oligonucleotides are synthetic analogs of nucleic acids where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom.[1][2] This modification is a cornerstone of antisense technology, RNA interference (RNAi), and aptamer-based therapies.[1] The primary advantage of the this compound linkage is its increased resistance to degradation by nucleases, which significantly extends the half-life of the oligonucleotide in biological environments.[1]

Key Advantages for In Vivo Studies:

-

Enhanced Nuclease Resistance: The this compound bond is less susceptible to enzymatic cleavage, leading to a longer biological half-life.[1][3]

-

Improved Bioavailability: Increased stability and binding to plasma proteins contribute to better tissue distribution and cellular uptake.[1][4][5]

-

Increased Hydrophobicity: The sulfur substitution enhances the oligonucleotide's hydrophobicity, which can aid in crossing cellular membranes.[1]

-

Strong Binding Affinity: The modification generally maintains or enhances binding affinity to target mRNA and cellular proteins.[1][6]

While offering significant benefits, it's important to consider potential limitations such as increased potential for off-target effects and toxicity at high doses, as well as the complexity and cost of synthesis.[1]

Comparative Analysis of Oligonucleotide Backbones

The choice of backbone chemistry is fundamental to the performance of an oligonucleotide therapeutic in vivo. The following diagram and table illustrate the key differences between the natural phosphodiester (PO) linkage and its modified this compound (PS) counterpart.

References

- 1. assaygenie.com [assaygenie.com]

- 2. benchchem.com [benchchem.com]

- 3. In vitro and in vivo properties of therapeutic oligonucleotides containing non-chiral 3′ and 5′ thiophosphate linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, biodistribution and cell uptake of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]

- 6. youtube.com [youtube.com]

Unveiling Nature's Sulfur Switch: A Technical Guide to Phosphorothiolate Modifications in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of bacterial epigenetics has been profoundly expanded by the discovery of phosphorothiolates (PTs), a unique modification of the DNA backbone. Unlike canonical DNA modifications that occur on the nucleobases, phosphorothioation involves the substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone.[1][2][3] This seemingly simple atomic swap introduces a chiral center at the phosphorus and imparts novel physicochemical properties to the DNA, influencing a range of cellular processes. Initially considered a synthetic tool for enhancing nuclease resistance in oligonucleotides, the natural occurrence of PT modifications has opened a new frontier in our understanding of bacterial defense mechanisms, gene regulation, and redox homeostasis.[1][2][3]

This in-depth technical guide provides a comprehensive overview of the natural occurrence of phosphorothiolate modifications in bacteria. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the underlying molecular mechanisms, key experimental methodologies for their study, and a summary of the current quantitative data in this burgeoning field.

The Dnd System: Orchestrating DNA Phosphorothioation

The enzymatic machinery responsible for introducing PT modifications into bacterial DNA is primarily encoded by the highly conserved dnd (DNA degradation) gene cluster.[4][5] This system typically comprises five genes, dndA, dndB, dndC, dndD, and dndE, which work in concert to catalyze the sequence-specific and stereospecific incorporation of sulfur.[1][2][3] In many bacteria, the dnd cluster is part of a larger restriction-modification (R-M) system, where the Dnd proteins constitute the modification arm, and a separate set of proteins, DndFGH, act as the restriction enzymes that cleave unmodified foreign DNA.[1][2][6][7][8]

The Phosphorothioation Signaling Pathway

The precise biochemical pathway of DNA phosphorothioation is an area of active research, but a working model has emerged from extensive genetic and biochemical studies. The process is initiated by the mobilization of sulfur from L-cysteine, followed by a series of enzymatic reactions that culminate in the modification of the DNA backbone.

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. Differences in dinucleotide frequencies of human, yeast, and Escherichia coli genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA phosphorothioation is widespread and quantized in bacterial genomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative mapping of DNA phosphorothioatome reveals phosphorothioate heterogeneity of low modification frequency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative mapping of DNA phosphorothioatome reveals phosphorothioate heterogeneity of low modification frequency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-throughput sequencing of EcoWI restriction fragments maps the genome-wide landscape of phosphorothioate modification at base resolution | PLOS Genetics [journals.plos.org]

- 8. researchgate.net [researchgate.net]

The Cornerstone of Next-Generation Therapeutics: A Technical Guide to Phosphorothiolate Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

The introduction of a sulfur atom into the phosphodiester backbone of oligonucleotides, creating a phosphorothiolate (PS) linkage, has been a pivotal advancement in the development of nucleic acid-based therapeutics. This modification confers crucial resistance to nuclease degradation, thereby enhancing the in-vivo stability of these molecules. However, this chemical alteration also introduces a chiral center at the phosphorus atom, resulting in two distinct diastereomers: Rp and Sp. The spatial orientation of the sulfur atom in these isomers profoundly influences the biological and physicochemical properties of the oligonucleotide, making a thorough understanding of their stereochemistry essential for the rational design of effective and safe therapies. This in-depth guide provides a comprehensive overview of the foundational concepts of this compound stereochemistry, with a focus on the synthesis, separation, characterization, and functional implications of the Rp and Sp isomers.

Fundamental Principles of Rp and Sp Isomerism

The chirality at the phosphorus center of a this compound linkage arises from the four different substituents attached to it: the 3'-oxygen of the preceding nucleotide, the 5'-oxygen of the succeeding nucleotide, a non-bridging oxygen atom, and a non-bridging sulfur atom. The Cahn-Ingold-Prelog priority rules are used to assign the absolute configuration as either Rp or Sp.

-

Rp Isomer: The "R" designation (from the Latin rectus, meaning right) is assigned when, looking from the phosphorus atom towards the lowest priority substituent (typically the non-bridging oxygen), the priority of the remaining substituents decreases in a clockwise direction.

-

Sp Isomer: The "S" designation (from the Latin sinister, meaning left) is assigned when the priority of the substituents decreases in a counter-clockwise direction.

The distinct three-dimensional arrangements of the atoms in Rp and Sp isomers lead to significant differences in their interactions with biological macromolecules, such as nucleases and the enzymes involved in the mechanism of action of antisense oligonucleotides.[1]

Quantitative Comparison of Rp and Sp Isomer Properties

The stereochemistry of the this compound linkage has a quantifiable impact on several key properties of oligonucleotides. These differences are critical considerations in the design of therapeutic oligonucleotides with optimal efficacy and safety profiles.

| Property | Rp Diastereomer | Sp Diastereomer | Key Findings | Citations |

| Nuclease Resistance (3'-Exonuclease) | More susceptible to degradation | More resistant to degradation | The Sp configuration provides enhanced stability against nuclease-mediated cleavage.[2] | |

| Melting Temperature (Tm) of DNA:RNA Duplex | Generally stabilizes the duplex (higher Tm) | Generally destabilizes the duplex (lower Tm) | Rp isomers can enhance the thermal stability of the heteroduplex with the target RNA.[3][4] | |

| RNase H Activation | Preferred substrate for RNase H-mediated cleavage | Poor substrate for RNase H | The Rp configuration is crucial for the efficacy of RNase H-dependent antisense oligonucleotides.[3][5] | |

| siRNA Activity (Antisense Strand) | Optimal at the 5'-end for Ago2 loading and activity | Optimal at the 3'-end for metabolic stability | A specific Rp/Sp pattern at the termini of the siRNA antisense strand can enhance overall in vivo performance.[3] | |

| Toxicity (in some contexts) | Can be associated with higher toxicity in certain gapmer ASO designs | Generally associated with lower toxicity in the same gapmer ASO contexts | Stereochemistry can influence the safety profile of this compound oligonucleotides.[3] |

Experimental Protocols

The ability to synthesize and isolate stereochemically pure this compound oligonucleotides is paramount for investigating their distinct biological activities and for the development of stereopure therapeutics.

Stereocontrolled Synthesis: The Oxazaphospholidine Approach

The oxazaphospholidine method is a widely used strategy for the stereocontrolled synthesis of this compound oligonucleotides.[1][6][7] This method employs chiral auxiliaries to direct the stereochemical outcome of the phosphitylation reaction.

Methodology:

-

Monomer Preparation: Diastereomerically pure nucleoside 3'-O-oxazaphospholidine monomers are prepared by reacting a 5'-protected nucleoside with a chiral 2-chloro-1,3,2-oxazaphospholidine derivative. The choice of the chiral amino alcohol used to prepare the oxazaphospholidine reagent determines the resulting stereochemistry (Rp or Sp).[1]

-

Solid-Phase Synthesis: The synthesis is performed on a solid support, typically controlled pore glass (CPG).

-

Coupling: The prepared nucleoside 3'-O-oxazaphospholidine monomer is activated by an appropriate activator, such as N-(cyanomethyl)pyrrolidinium triflate (CMPT), and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain on the solid support. This reaction proceeds with high diastereoselectivity.[6]

-

Sulfurization: Following the coupling step, the newly formed phosphite (B83602) triester linkage is sulfurized using a sulfurizing agent, such as 3-((dimethylaminomethylidene)amino)-3-oxo-propanethionamide (DDTT) or phenylacetyl disulfide (PADS), to generate the this compound linkage.

-

Capping: Any unreacted 5'-hydroxyl groups are capped with an acetylating agent to prevent the formation of deletion mutants.

-

Iteration: The cycle of deprotection of the 5'-hydroxyl group, coupling, sulfurization, and capping is repeated until the desired oligonucleotide sequence is synthesized.

-

Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the stereochemically pure this compound oligonucleotide.

Separation of Diastereomers: High-Performance Liquid Chromatography (HPLC)

For non-stereocontrolled syntheses, which result in a mixture of diastereomers, high-performance liquid chromatography (HPLC) is a powerful technique for their separation.[8][9]

Methodology:

-

Column: A reversed-phase column, such as a C18 column, is typically used.

-

Mobile Phase: A gradient of an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) in an aqueous buffer and an organic solvent (e.g., acetonitrile) is employed.

-

Gradient: A shallow gradient of the organic solvent is applied to achieve separation. The elution order of the Rp and Sp isomers can vary depending on the sequence and the specific chromatographic conditions.[10]

-

Detection: The eluting oligonucleotides are detected by UV absorbance at 260 nm.

-

Fraction Collection: The separated peaks corresponding to the Rp and Sp diastereomers are collected for further analysis and use.

Characterization of Stereochemistry: Enzymatic Digestion

The stereochemical purity of separated or synthesized this compound oligonucleotides can be determined using stereo-specific nucleases.[11]

Methodology:

-

Enzymes: Snake venom phosphodiesterase (SVPD) and nuclease P1 are commonly used. SVPD selectively hydrolyzes Rp-phosphorothiolate linkages, while nuclease P1 is specific for Sp-phosphorothiolate linkages.

-

Digestion: The this compound oligonucleotide is incubated with either SVPD or nuclease P1 under optimal buffer and temperature conditions.

-

Analysis: The digestion products are analyzed by HPLC or mass spectrometry. The resistance or susceptibility to cleavage by each enzyme confirms the stereochemical configuration of the this compound linkages. For example, an all-Rp oligonucleotide will be degraded by SVPD but will be resistant to nuclease P1.[11]

Visualization of Key Processes

Mechanism of RNase H Action

Antisense oligonucleotides containing a DNA gap flanked by modified nucleotides can recruit the enzyme RNase H to the target mRNA. RNase H then cleaves the RNA strand of the DNA:RNA heteroduplex, leading to gene silencing. The stereochemistry of the this compound linkages within the DNA gap significantly influences the efficiency of this process.

References

- 1. An oxazaphospholidine approach for the stereocontrolled synthesis of oligonucleoside phosphorothioates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoconfiguration markedly affects the biochemical and biological properties of phosphorothioate analogs of 2-5A core, (A2'p5')2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. Stereodifferentiation--the effect of P chirality of oligo(nucleoside phosphorothioates) on the activity of bacterial RNase H - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereocontrolled synthesis of phosphorothioate DNA by an oxazaphospholidine approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereocontrolled synthesis of phosphorothioate RNA by the oxazaphospholidine approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 9. Separation of RNA phosphorothioate oligonucleotides by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enzymatic assignment of diastereomeric purity of stereodefined phosphorothioate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Molecular Workhorse: A Technical Guide to the Initial Discovery and Enduring Significance of Phosphorothiolate Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The replacement of a non-bridging oxygen atom with sulfur in the phosphate (B84403) backbone of nucleic acids, creating a phosphorothiolate (PS) linkage, represents a cornerstone modification in molecular biology and therapeutic development. Initially explored as a tool to probe the stereochemistry of enzymatic reactions, the profound nuclease resistance conferred by this simple atomic substitution propelled this compound analogs to the forefront of antisense technology. This technical guide delves into the seminal discoveries that established this compound oligonucleotides (PS-ONs) as indispensable research tools and therapeutic agents. We will explore their fundamental chemical properties, provide detailed experimental protocols for their synthesis and evaluation, and present quantitative data on their performance. Furthermore, we will visualize the critical biological pathways they modulate and the experimental workflows they enable, offering a comprehensive resource for professionals in the field.

Introduction: A Serendipitous Discovery with Profound Implications

The journey of this compound analogs began not as a quest for therapeutics, but as a subtle yet powerful tool for understanding the fundamental mechanisms of enzymes. In the 1960s and 70s, the work of Fritz Eckstein and his colleagues was pivotal. By synthesizing nucleoside triphosphates with a sulfur atom replacing one of the non-bridging oxygens in the phosphate groups (α, β, or γ), they created chiral centers that could be used to track the stereochemical course of polymerase and kinase reactions.[1][2] This pioneering work demonstrated that DNA and RNA polymerases could accept these modified precursors, enzymatically incorporating them into nucleic acid chains.[3]

The most significant and transformative discovery, however, was the remarkable resistance of the resulting this compound internucleotide linkage to degradation by nucleases.[2][4] Natural phosphodiester bonds are rapidly cleaved by these ubiquitous enzymes in serum and within cells, giving unmodified oligonucleotides a fleeting half-life of mere minutes.[5] The this compound bond, being a poorer substrate for most nucleases, dramatically extended the stability of these molecules, with half-lives stretching to many hours or even days.[5][6] This newfound stability was the critical enabling factor for the entire field of antisense technology, which relies on the ability of synthetic oligonucleotides to persist long enough in a biological system to find and bind to their target mRNA.[7]

Core Chemical Properties and Their Significance

The substitution of sulfur for a non-bridging oxygen introduces several key changes to the oligonucleotide backbone that underpin its utility:

-

Nuclease Resistance: This is the most critical property. The this compound linkage is significantly more resistant to cleavage by both endonucleases and exonucleases.[4][8] This stability is essential for in vivo applications, allowing the oligonucleotide to reach its target tissue and cell.

-

Chirality: The substitution creates a chiral center at the phosphorus atom, resulting in two diastereomers for each linkage: Rp and Sp.[9][10] Standard chemical synthesis produces a random mixture of these isomers.[9] Research has shown that the Rp isomer is generally preferred by RNase H, the enzyme responsible for the primary mechanism of action in antisense applications, while the Sp isomer can confer slightly greater nuclease stability.[10][11]

-

Protein Binding: this compound oligonucleotides exhibit increased binding to a variety of plasma and cellular proteins.[12][13][14] This interaction, largely driven by the "softer" nature of the sulfur atom, contributes to their favorable pharmacokinetic properties, including enhanced tissue distribution and cellular uptake.[9][13] However, it can also lead to non-specific or "off-target" effects.[15]

-

Duplex Stability (Melting Temperature - Tm): The this compound modification slightly destabilizes the DNA:RNA duplex. While figures vary depending on the sequence and experimental conditions, a modest decrease in melting temperature (Tm) is generally observed with increasing this compound content.[4][16]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the properties of this compound oligonucleotides.

| Property | Unmodified Oligonucleotide | This compound Oligonucleotide | Source(s) |

| Plasma Half-life | ~5 minutes (in monkeys) | Biphasic: Initial t1/2 of 0.5-0.8 hours, followed by a terminal t1/2 of 35-50 hours | [5] |

| Nuclease Resistance | Rapidly degraded | Significantly increased resistance to both endo- and exonucleases | [4][6][8] |

| Melting Temperature (Tm) per Modification | Baseline | Slight decrease; varies with sequence and number of modifications | [4][16] |

Table 1: Comparative in vivo and in vitro properties of unmodified vs. This compound oligonucleotides.

| Protein | Ligand | Binding Affinity (Kd) | Notes | Source(s) |

| Human RNase H1 (N-terminal domain) | 2'-F-PS-ASO (single-stranded) | ~12 nM | Affinity varies with 2' sugar modifications. | [17] |

| Human RNase H1 (N-terminal domain) | 2'-MOE-PS-ASO (single-stranded) | ~15 nM | MOE modification shows slightly lower affinity than Fluoro. | [17] |

| Ff gene 5 protein (Ff g5p) | dA36 (unmodified DNA) | ~300-fold lower than S-dA36 | Demonstrates significantly increased affinity of PS-oligos for a model single-stranded DNA binding protein. | [15] |

| Ff gene 5 protein (Ff g5p) | S-dA36 (PS-DNA) | ~30-fold higher than S-rA36 | Highlights the strong, non-specific protein binding characteristic of PS-DNA. | [15] |

Table 2: Binding affinities of this compound oligonucleotides to key proteins.

Key Experimental Protocols

Solid-Phase Synthesis of this compound Oligonucleotides

The automated solid-phase phosphoramidite (B1245037) method is the standard for synthesizing this compound oligonucleotides.[18] The cycle consists of four main steps repeated for each nucleotide addition.

Protocol:

-

De-blocking (Detritylation): The 5'-hydroxyl group of the nucleotide bound to the solid support is deprotected by treatment with an acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM). This exposes the 5'-OH for the next coupling reaction.[18]

-

Coupling: The next nucleoside phosphoramidite building block, pre-activated with an activator like tetrazole, is added. The activated phosphoramidite reacts with the free 5'-OH of the growing chain to form a phosphite (B83602) triester linkage.[18]

-

Sulfurization: This is the key step that differentiates PS-ON synthesis. Instead of oxidation with iodine and water to form a natural phosphodiester bond, a sulfurizing agent is introduced. Common sulfurizing agents include 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent) or PADS (phenylacetyl disulfide). This converts the unstable phosphite triester into a stable phosphorothioate (B77711) triester.[19][20]

-

Capping: Any unreacted 5'-OH groups that failed to couple in step 2 are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole). This prevents the elongation of failure sequences (n-1 mers), simplifying purification.[19][20]

-

Final Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate are removed, typically using aqueous ammonia (B1221849) at elevated temperatures.[21]

Nuclease Degradation Assay (Gel-Based)

This assay visually assesses the stability of oligonucleotides in the presence of nucleases (e.g., in serum or cell lysates).

Protocol:

-

Sample Preparation: Mix the this compound oligonucleotide and an unmodified control oligonucleotide of the same sequence to a final concentration (e.g., 2 µM) in separate tubes containing the nuclease source (e.g., 50% human plasma or a defined concentration of a specific nuclease like DNase I in its reaction buffer).[6][22][23]

-

Incubation: Incubate the reactions at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Reaction Quenching: Stop the degradation by adding a loading buffer containing a denaturant (e.g., formamide (B127407) or 8M urea) and a chelating agent like EDTA to inactivate the nucleases.[10][23]

-

Gel Electrophoresis: Denature the samples by heating (e.g., 95°C for 5 minutes).[10] Resolve the samples on a denaturing polyacrylamide gel (e.g., 15-20% TBE-Urea gel).[17]

-

Visualization: Stain the gel with a nucleic acid stain (e.g., SYBR Gold or GelRed) and visualize under UV light.[23] The disappearance of the full-length oligonucleotide band over time indicates degradation. The relative stability of the PS-ON compared to the unmodified control will be evident.

RNase H Cleavage Assay

This assay measures the ability of a DNA-like antisense oligonucleotide to recruit RNase H to cleave a target RNA. This is the primary mechanism for many antisense drugs.

Protocol:

-

Substrate Preparation: Synthesize a target RNA, often labeled with a fluorescent tag (e.g., 5'-FAM), and the corresponding antisense this compound "gapmer" oligonucleotide. A gapmer typically has a central "gap" of DNA monomers flanked by modified nucleotides (like 2'-O-Methoxyethyl) to increase binding affinity.[10]

-

Duplex Annealing: Mix the labeled RNA and the antisense oligonucleotide in a 1:1 or slightly excess ASO ratio in an annealing buffer (e.g., containing KCl and Tris-HCl). Heat to 90-95°C for 2-5 minutes and then allow to cool slowly to room temperature to form the RNA/ASO heteroduplex.[10][24]

-

Enzyme Reaction: Incubate the annealed duplex (e.g., 0.3 µM) with purified human RNase H1 enzyme in a cleavage buffer containing MgCl2 (essential for enzyme activity) at 37°C.[10][17]

-

Reaction Termination: After a set time (e.g., 10-30 minutes), stop the reaction by adding a stop solution containing urea (B33335) and EDTA.[10]

-

Analysis: Denature the samples by heating and resolve the RNA fragments on a denaturing polyacrylamide gel. Visualize the fluorescently labeled fragments using a gel imager. The appearance of smaller RNA fragments indicates successful RNase H-mediated cleavage.[10][17]

Visualizing Workflows and Pathways

The Antisense Oligonucleotide (ASO) Mechanism of Action

This compound ASOs primarily function by recruiting the enzyme RNase H1 to cleave a target mRNA, thereby preventing its translation into a protein. This workflow is central to their therapeutic effect.

References

- 1. Measuring Real-time DNA/RNA Nuclease Activity through Fluorescence [bio-protocol.org]

- 2. Phosphorothioate modified oligonucleotide-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modified internucleoside linkages for nuclease-resistant oligonucleotides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00136H [pubs.rsc.org]

- 7. Catalytic Mechanisms and Regulation of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative analysis of phosphorothioate oligonucleotides in biological fluids using direct injection fast anion-exchange chromatography and capillary gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Characterization of Escherichia coli RNase H Discrimination of DNA Phosphorothioate Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Phosphorothioate modified oligonucleotide–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. The high binding affinity of phosphorothioate-modified oligomers for Ff gene 5 protein is moderated by the addition of C-5 propyne or 2′-O-methyl modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Binding of phosphorothioate oligonucleotides with RNase H1 can cause conformational changes in the protein and alter the interactions of RNase H1 with other proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Solid-Phase Synthesis of Phosphorothioate Oligonucleotides Using Sulfurization Byproducts for in Situ Capping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchmap.jp [researchmap.jp]

- 22. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Nuclease degradation analysis of DNA nanostructures using gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Phosphorothiolate Oligonucleotides using Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorothiolate oligonucleotides are synthetic analogs of nucleic acids where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom. This modification confers significant resistance to nuclease degradation, a critical attribute for therapeutic applications such as antisense therapy, siRNA, and aptamers. The synthesis of these modified oligonucleotides is efficiently achieved through automated solid-phase phosphoramidite (B1245037) chemistry, with a key modification to the standard cycle: the oxidation step is replaced by a sulfurization step.[1][2] This document provides detailed protocols and application notes for the synthesis, purification, and analysis of this compound oligonucleotides.

Principle of Synthesis

The synthesis of this compound oligonucleotides follows the fundamental principles of phosphoramidite chemistry on a solid support.[2][3] The process involves a cycle of four main chemical reactions for each nucleotide addition:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide to expose the 5'-hydroxyl group for the next coupling reaction.

-

Coupling: Addition of the next phosphoramidite monomer, activated by a tetrazole derivative, to the 5'-hydroxyl group of the growing oligonucleotide chain.

-

Sulfurization: Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphorothioate (B77711) triester by treatment with a sulfurizing agent. This step replaces the oxidation step used in standard DNA/RNA synthesis.[1]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 shortmers) in subsequent cycles.

This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.

Experimental Protocols

Solid Support and Reagent Preparation

-

Solid Support: Controlled pore glass (CPG) functionalized with the desired 3'-terminal nucleoside is the most common solid support. The loading capacity of the support (in µmol/g) will determine the scale of the synthesis.

-

Phosphoramidites: Prepare solutions of the four standard DNA/RNA phosphoramidites (A, C, G, T/U) in anhydrous acetonitrile (B52724). The concentration will depend on the synthesizer and synthesis scale.

-

Activator: A solution of an activator, such as 5-ethylthiotetrazole (ETT), in anhydrous acetonitrile is required to activate the phosphoramidites for coupling.[4]

-

Sulfurizing Reagent: Prepare a solution of the chosen sulfurizing agent in an appropriate solvent. The choice of reagent and its concentration are critical for efficient sulfurization.[5][6]

-

Capping Reagents: Two capping solutions are typically used: Cap A (acetic anhydride (B1165640) in THF or acetonitrile) and Cap B (N-methylimidazole in THF or acetonitrile).

-

Deblocking Reagent: A solution of a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane, is used for detritylation.

Automated Solid-Phase Synthesis Cycle

The following protocol outlines a single cycle of this compound oligonucleotide synthesis on an automated DNA/RNA synthesizer. The specific volumes and wait times will be dependent on the instrument and synthesis scale.

| Step | Reagent/Solvent | Typical Time | Purpose |

| 1. Detritylation | 3% Trichloroacetic Acid in Dichloromethane | 60-120 sec | Removes the 5'-DMT protecting group. |

| Acetonitrile | 30-60 sec | Wash | |

| 2. Coupling | Phosphoramidite + Activator (e.g., ETT) | 90-300 sec | Couples the next nucleotide to the growing chain.[4] |

| Acetonitrile | 30-60 sec | Wash | |

| 3. Sulfurization | Sulfurizing Reagent Solution | 30-240 sec | Converts the phosphite triester to a phosphorothioate triester.[5][6] |

| Acetonitrile | 30-60 sec | Wash | |

| 4. Capping | Capping Reagents (Cap A + Cap B) | 30-60 sec | Blocks unreacted 5'-hydroxyl groups. |

| Acetonitrile | 30-60 sec | Wash |

Table 1: Automated Synthesis Cycle for this compound Oligonucleotides.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and the protecting groups on the bases and the phosphate backbone must be removed.[7]

-

Transfer the Solid Support: Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.

-

Cleavage and Base Deprotection: Add a solution of concentrated ammonium (B1175870) hydroxide (B78521).[7] The specific conditions (time and temperature) will depend on the nucleobase protecting groups used. For standard protecting groups, heating at 55°C for 8-12 hours is common.

-

Cyanoethyl Group Removal: The ammonium hydroxide treatment also removes the 2-cyanoethyl protecting groups from the phosphorothioate linkages.[7]

-

Supernatant Collection: After incubation, cool the vial and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

-

Evaporation: Evaporate the ammonium hydroxide solution to dryness using a centrifugal evaporator.

Note on Desulfurization: Desulfurization, the loss of sulfur from the phosphorothioate linkage to form a phosphodiester, can be a side reaction during cleavage and deprotection.[8] The risk of desulfurization can be minimized by using fresh deprotection solutions and avoiding unnecessarily harsh conditions. The addition of reducing agents to the deprotection solution has also been shown to suppress this side reaction.[8]

Data Presentation: Comparison of Common Sulfurizing Reagents

The choice of sulfurizing reagent is a critical parameter that affects the efficiency and purity of the final product. The ideal reagent should be stable, highly soluble, and react quickly and efficiently with minimal side reactions.[5]

| Sulfurizing Reagent | Common Name | Typical Concentration | Typical Reaction Time | Key Advantages |

| 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione | DDTT | 0.02 - 0.1 M | 30 - 240 sec | High sulfurization efficiency (>99.5%), stable in solution, low level of oxidation.[5][6][9] |

| Phenylacetyl disulfide | PADS | 0.2 M | ~180 sec | An alternative sulfur-transfer reagent.[4][10] |

| 3H-1,2-benzodithiol-3-one 1,1-dioxide | Beaucage Reagent | - | - | One of the early and effective sulfurizing agents.[9] |

| 3-Amino-1,2,4-dithiazole-5-thione | ADTT | - | - | Suitable for solid-phase synthesis.[4][10] |

Table 2: Comparison of Common Sulfurizing Reagents for this compound Oligonucleotide Synthesis.

Purification and Analysis

Purification of this compound oligonucleotides is essential to remove failed sequences (shortmers) and other impurities generated during synthesis.[11] The presence of diastereomers, arising from the chiral phosphorus center at each phosphorothioate linkage, can lead to peak broadening in chromatographic analyses.[12]

Purification by High-Performance Liquid Chromatography (HPLC)

-

Ion-Exchange (IEX) HPLC: This technique separates oligonucleotides based on the number of phosphate charges. It is effective at separating full-length products from shorter failure sequences.

-

Reversed-Phase (RP) HPLC: This method separates oligonucleotides based on their hydrophobicity. The DMT-on purification strategy, where the final 5'-DMT group is left on, is often employed. The highly hydrophobic DMT group allows for strong retention of the full-length product, while non-DMT-bearing failure sequences elute earlier. The DMT group is then removed post-purification.

Analysis

-

HPLC Analysis: Analytical IEX or RP-HPLC is used to assess the purity of the final product.[13]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the identity and integrity of the synthesized this compound oligonucleotide by verifying its molecular weight.

Conclusion

The synthesis of this compound oligonucleotides using phosphoramidite chemistry is a well-established and robust method crucial for the development of nucleic acid-based therapeutics. Careful selection of sulfurizing reagents, optimization of the synthesis cycle, and appropriate purification and analytical methods are paramount to obtaining high-purity products. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals working in this field.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]

- 3. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 4. empbiotech.com [empbiotech.com]

- 5. glenresearch.com [glenresearch.com]

- 6. amchemicals.com [amchemicals.com]

- 7. blog.biosearchtech.com [blog.biosearchtech.com]

- 8. Paper published in Tetrahedron Letters on phosphorothioate oligonucleotides | NIPPON SHOKUBAI [lifescience.shokubai.co.jp]

- 9. US7723528B2 - Sulfur transfer reagents for oligonucleotide synthesis - Google Patents [patents.google.com]

- 10. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. waters.com [waters.com]

Application Notes and Protocols: Enhancing PCR Stability with Phosphorothiolate-Modified Primers

For Researchers, Scientists, and Drug Development Professionals

Introduction